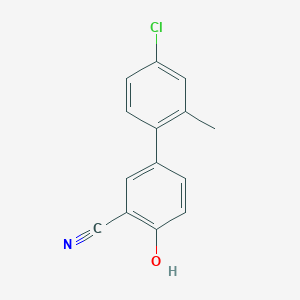
5-(2-Chloro-5-hydroxyphenyl)-3-cyanophenol, 95%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(2-Chloro-5-hydroxyphenyl)-3-cyanophenol, or 5-CHCP, is a phenolic compound with a wide range of applications in scientific research and industrial production. It is a colorless solid that is soluble in organic solvents and is used as a reagent in organic synthesis. 5-CHCP has been used in a variety of experiments and applications, ranging from drug development to electrochemical studies.
Aplicaciones Científicas De Investigación
5-CHCP has been used in a variety of scientific research applications. It has been used in the development of new drugs, as a reagent in the synthesis of polymers, and in the study of electrochemical processes. It has also been used in the study of enzymes, as a reagent in organic synthesis, and as an inhibitor of tyrosinase.
Mecanismo De Acción
The mechanism of action of 5-CHCP is not fully understood. However, it is believed that the compound acts as an inhibitor of tyrosinase, an enzyme involved in the biosynthesis of melanin. Inhibition of tyrosinase has been shown to reduce the production of melanin, which could be useful in the development of skin-lightening agents.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-CHCP are not well understood. However, it has been shown to inhibit tyrosinase, which could potentially reduce the production of melanin in the skin. In addition, it has been shown to have antioxidant properties, which could be beneficial in the treatment of certain diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The main advantages of using 5-CHCP in lab experiments are its low cost and availability. It is also relatively easy to synthesize and can be used in a variety of experiments. However, there are some limitations to its use, such as its low solubility in water and its potential toxicity.
Direcciones Futuras
The potential future directions for 5-CHCP include its use in the development of new drugs, its use as an inhibitor of tyrosinase, its use as a reagent in organic synthesis, its use in the study of enzymes, and its use in the study of electrochemical processes. In addition, further research is needed to better understand its biochemical and physiological effects.
Métodos De Síntesis
The synthesis of 5-CHCP is typically carried out in two steps. The first step involves the condensation of 5-chloro-2-hydroxybenzaldehyde with formaldehyde and sodium cyanide to form a cyanohydrin intermediate. The second step involves the hydrolysis of the intermediate to form 5-CHCP. This two-step synthesis method is simple and efficient, and has been used for the synthesis of 5-CHCP in several studies.
Propiedades
IUPAC Name |
3-(2-chloro-5-hydroxyphenyl)-5-hydroxybenzonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8ClNO2/c14-13-2-1-10(16)6-12(13)9-3-8(7-15)4-11(17)5-9/h1-6,16-17H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHDXOMFPGCSNBI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1O)C2=CC(=CC(=C2)C#N)O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40684823 |
Source


|
| Record name | 2'-Chloro-5,5'-dihydroxy[1,1'-biphenyl]-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40684823 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(2-Chloro-5-hydroxyphenyl)-3-cyanophenol | |
CAS RN |
1261932-32-4 |
Source


|
| Record name | 2'-Chloro-5,5'-dihydroxy[1,1'-biphenyl]-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40684823 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














